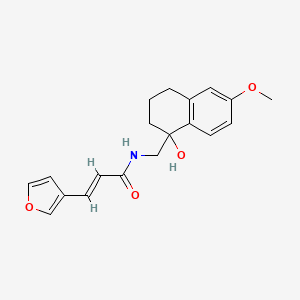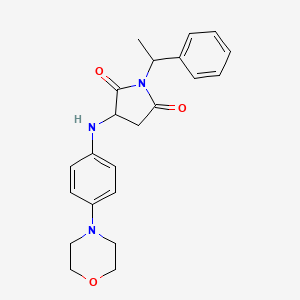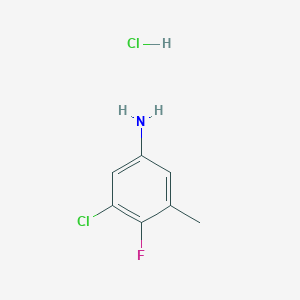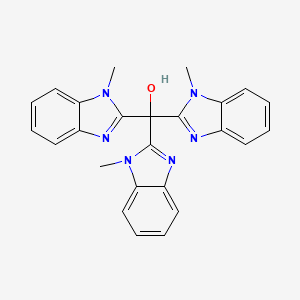
(E)-3-(furan-3-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-3-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.38. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-3-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-3-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mitigating Toxic Compounds in Food
One significant application of scientific research on compounds related to "(E)-3-(furan-3-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide" involves efforts to mitigate toxic substances like acrylamide and furans in food products. Acrylamide and furanic compounds, which include furan and 5-hydroxymethylfurfural (HMF), are recognized for their formation in various heat-treated commercial foods. Given their toxic nature and potential carcinogenicity, substantial research has focused on understanding their formation mechanisms, toxicity, and detection methods. This research has led to the development of industrial-level interventions aimed at reducing the levels of these compounds in foods, thereby minimizing consumer intake. Techniques such as the use of asparaginase, reduction of thermal input (e.g., low-temperature long-time dehydration, dielectric heating), and vacuum treatment for the removal of already formed compounds are among the strategies explored for this purpose (Anese, Manzocco, Calligaris, & Nicoli, 2013).
Chemical Synthesis and Structural Analysis
Crystal Structures and Synthesis Efforts
Research into compounds with structural similarities to "(E)-3-(furan-3-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide" also encompasses efforts towards the total synthesis of complex molecules. For example, studies on the crystal structures of 1,2,3,4-tetrahydronaphthalenes obtained during synthesis attempts offer insights into the configurations and conformations of these molecules, contributing to the broader understanding of their chemical properties and potential applications (Kaiser, Weil, Gärtner, & Enev, 2023).
Enzymatic Reduction in Organic Synthesis
Enantioselective Ene-Reduction by Fungi
The enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi represents another area of research. This process, which involves the green synthesis of E-2-cyano-3(furan-2-yl) acrylamide and its reduction to (R)-2-cyano-3-(furan-2-yl)propanamide, showcases the potential of using microorganisms for the synthesis of compounds with significant stereochemical and functional diversity. The absolute configuration of the resulting compounds is determined using advanced computational techniques, highlighting the integration of biotechnology and computational chemistry in modern organic synthesis (Jimenez et al., 2019).
Cyclization Reactions in Organic Chemistry
Intramolecular Cyclization Processes
The study of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, which undergo intramolecular cyclization to form various dihydrothiopyrano[3,4-b]furans, exemplifies the role of cyclization reactions in the synthesis of heterocyclic compounds. These reactions, pivotal in organic synthesis, offer pathways to complex molecular structures with potential applications in pharmaceuticals and materials science (Pevzner, 2021).
Eigenschaften
IUPAC Name |
(E)-3-(furan-3-yl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-16-5-6-17-15(11-16)3-2-9-19(17,22)13-20-18(21)7-4-14-8-10-24-12-14/h4-8,10-12,22H,2-3,9,13H2,1H3,(H,20,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTHMSDSZWJDCR-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C=CC3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)/C=C/C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-amino-2-oxoethyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2649287.png)
![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2649288.png)
![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2649289.png)

![1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene hydrochloride](/img/structure/B2649292.png)
![1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2649297.png)


![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chlorobenzamide](/img/structure/B2649301.png)


![N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2649306.png)
![3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2649307.png)
![1-(4-Fluorophenyl)-4-{[3-(3-fluorophenyl)isothiazol-5-yl]carbonyl}piperazine](/img/structure/B2649309.png)